cis-3-Decene
Overview
Description
Cis-3-Decene is an acyclic olefin . Its molecular formula is C10H20 .
Synthesis Analysis
The synthesis of cis-3-Decene can be achieved through various organic reactions. For instance, the reduction of an alkyne to cis or trans-3-hexene before undertaking glycol formation .Molecular Structure Analysis
The molecular structure of cis-3-Decene includes a total of 29 bonds. There are 9 non-H bonds, 1 multiple bond, 6 rotatable bonds, and 1 double bond . The IUPAC name for cis-3-Decene is (3Z)-dec-3-ene .Chemical Reactions Analysis
Cis-3-Decene can undergo various chemical reactions. For example, during hydroformylation, a major industrial process to obtain aldehyde products from olefins, the isomerization of the olefin at the catalyst is a prominent side reaction .Physical And Chemical Properties Analysis
Cis-3-Decene has a molecular weight of 140.27 g/mol . It has 0 hydrogen bond donor count, 0 hydrogen bond acceptor count, and 6 rotatable bond count . The exact mass and monoisotopic mass are 140.156500638 g/mol .Scientific Research Applications
Isomerization Catalysis : A study by Satyanarayana and Periasamy (1987) demonstrated that a CoCl2/Ph3P/NaBH4 system can catalyze the isomerization of 1-decene into predominantly cis-2-decene or trans-2-decene, indicating potential applications in olefin isomerization processes (Satyanarayana & Periasamy, 1987).
Oxidation Reactions : Zadok, Rubinraut, and Mazur (1983) found that cis and trans stilbene, styrene, 1-decene, and 6-dodecene adsorbed on silica gel reacted with oxygen atoms produced by microwave discharge of O2 and CO2 to form mainly epoxides and carbonyl compounds, highlighting applications in synthetic oxidation reactions (Zadok, Rubinraut, & Mazur, 1983).
Catalyst Synthesis and Evaluation : Krouse and Schrock (1988) explored the synthesis of metal-capped ene-ynes and their evaluation as catalysts for preparing polydiacetylenes, providing insights into the role of cis-3-Decene derivatives in catalytic processes (Krouse & Schrock, 1988).
Photoionization Mass Spectrometry : Johnson and Taylor (1972) conducted a study on the mass spectra of cis- and trans-2-decene, revealing applications in the field of mass spectrometry and molecular characterization (Johnson & Taylor, 1972).
Photoswitchable Scaffolds : Thapaliya, Zhao, and Ellis‐Davies (2019) described the use of cis-structured azobenzene derivatives as photoswitches for controlling ion flow in neurons, demonstrating the application of cis-3-Decene structures in light-responsive biological systems (Thapaliya, Zhao, & Ellis‐Davies, 2019).
Stereoisomeric Physical Properties : Zéberg-Mikkelsen et al. (2003) studied the effect of stereoisomerism on dynamic viscosity, focusing on cis-decalin and trans-decalin, indicating the significance of cis-3-Decene isomers in understanding physical properties of molecules (Zéberg-Mikkelsen, Baylaucq, Barrouhou, & Boned, 2003).
Safety and Hazards
When handling cis-3-Decene, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(Z)-dec-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRWIAHBVAYKIZ-ALCCZGGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020800 | |
Record name | cis-3-Decene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-Decene | |
CAS RN |
19398-86-8 | |
Record name | cis-3-Decene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-3-Decene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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